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3-(Cyclopentylmethoxy)benzoic acid

Cat. No.: B11752161
M. Wt: 220.26 g/mol
InChI Key: GFBOKOBMMMMMQO-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)benzoic acid is a synthetic benzoic acid derivative of interest in organic chemistry and pharmaceutical research. This compound features a benzoic acid scaffold substituted with a cyclopentylmethoxy group at the meta position, a structure known to influence physical and chemical properties such as solubility and lipophilicity . Benzoic acid derivatives are fundamental building blocks in research; for instance, similar compounds like 3-hydroxybenzoic acid are utilized in the synthesis of more complex molecules such as amides and polymers , while others serve as key intermediates in natural product mutasynthesis . The cyclopentylmethoxy moiety in this compound may enhance its metabolic stability and membrane permeability, making it a valuable intermediate for constructing potential pharmacologically active molecules. Researchers can employ this chemical in various applications, including as a precursor in Suzuki coupling reactions, for the development of novel ester or amide derivatives, or as a model compound in method development and metabolic phenotyping studies . As with many specialized reagents, handling should adhere to all appropriate safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B11752161 3-(Cyclopentylmethoxy)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(cyclopentylmethoxy)benzoic acid

InChI

InChI=1S/C13H16O3/c14-13(15)11-6-3-7-12(8-11)16-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,14,15)

InChI Key

GFBOKOBMMMMMQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Cyclopentylmethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection for 3-(Cyclopentylmethoxy)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether bond and the carboxyl group's attachment to the benzene (B151609) ring. This analysis reveals key precursors and informs the choice of synthetic strategy.

The most logical disconnection is at the ether C-O bond, which breaks the molecule into two primary fragments: a substituted benzoic acid core and a cyclopentylmethoxy moiety. This leads to precursors such as 3-hydroxybenzoic acid (or its ester derivative) and a cyclopentylmethyl halide (like cyclopentylmethyl bromide) or cyclopentylmethanol.

The construction of the target molecule can follow either a linear or a convergent pathway.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are added sequentially in a step-by-step manner to build the final molecule.Conceptually simple to plan.Overall yield drops significantly with each step; failure at a late stage is costly. wikipedia.org
Convergent Synthesis Key fragments of the molecule are synthesized independently and then combined.Higher overall efficiency and yield; allows for parallel synthesis of fragments. chemistnotes.comMay require more complex planning for the final coupling step.

The crucial step in the synthesis is the formation of the ether bond. Several reliable methods are available for this transformation.

Williamson Ether Synthesis: This is a classic and widely used method for preparing ethers. wikipedia.orgedubirdie.com The reaction involves the deprotonation of an alcohol (or phenol) to form a highly reactive alkoxide (or phenoxide) ion, which then acts as a nucleophile. This nucleophile subsequently displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comscienceinfo.com In the context of this compound, the synthesis would typically involve:

Protection of the carboxylic acid of 3-hydroxybenzoic acid as an ester (e.g., methyl 3-hydroxybenzoate) to prevent it from reacting with the base.

Deprotonation of the phenolic hydroxyl group using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the corresponding phenoxide.

Reaction of the phenoxide with an electrophile such as cyclopentylmethyl bromide.

Hydrolysis of the ester group to yield the final carboxylic acid product.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for forming the ether linkage under milder conditions. organic-chemistry.orgwikipedia.org This reaction couples a primary or secondary alcohol with a nucleophile, which is often an acidic compound like a phenol or carboxylic acid. missouri.edu The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov For this synthesis, cyclopentylmethanol would be coupled with methyl 3-hydroxybenzoate. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, though this is not a factor when using an achiral alcohol like cyclopentylmethanol. organic-chemistry.org

Etherification MethodReagentsKey Features
Williamson Ether Synthesis Phenol/Alcohol, Base (e.g., K₂CO₃, NaH), Alkyl HalideStrong base required; proceeds via SN2 mechanism; best for primary alkyl halides. edubirdie.com
Mitsunobu Reaction Alcohol, Acidic Nucleophile (e.g., Phenol), PPh₃, DEAD/DIADMild conditions; proceeds with inversion of stereochemistry at the alcohol center. nih.gov

Functional group interconversions (FGIs) offer alternative synthetic routes by altering the sequence of reactions. Instead of starting with a pre-formed benzoic acid derivative, one could install the ether linkage first and then form the carboxylic acid group.

One such strategy involves the oxidation of a methyl group. The synthesis could begin with 3-(cyclopentylmethoxy)toluene. The methyl group on the aromatic ring can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or through catalytic oxidation methods. researchgate.net Another approach is the carbonation of an organometallic reagent. This would involve preparing 3-(cyclopentylmethoxy)bromobenzene, converting it into a Grignard reagent (by reacting with magnesium) or an organolithium reagent, and then quenching it with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.

Derivatization and Analog Generation from this compound

The functional groups of this compound provide multiple handles for derivatization to generate a library of analogs for various applications.

The carboxylic acid moiety is the most reactive site for derivatization.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer-Speier esterification. organic-chemistry.org This classic method involves reacting the acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically with heating. pearson.combyjus.com The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water byproduct. chemistrysteps.com

Amidation: To form amides, the carboxylic acid is typically activated first to enhance its reactivity toward amines. Common methods involve converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [3-(cyclopentylmethoxy)phenyl]methanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer different selectivity profiles in multifunctional molecules.

TransformationReagents & ConditionsProduct Functional Group
Esterification R'OH, cat. H₂SO₄, heatEster (-COOR')
Amidation 1. SOCl₂ or (COCl)₂ 2. R'R''NHAmide (-CONR'R'')
Amidation R'R''NH, EDC or DCCAmide (-CONR'R'')
Reduction 1. LiAlH₄, THF 2. H₃O⁺ workupPrimary Alcohol (-CH₂OH)

Oxidation and Functionalization of the Cyclopentyl Ring

Functionalizing the C(sp³)-H bonds of the cyclopentyl ring is challenging but achievable through modern synthetic methods.

Oxidation: Direct oxidation of the cyclopentyl ring can be difficult without affecting other parts of the molecule. However, radical-based reactions can introduce functionality. For instance, under conditions that generate oxygen-centered radicals (e.g., using N-hydroxyphthalimide esters in photoredox catalysis), it might be possible to achieve C-H oxidation to introduce hydroxyl or carbonyl groups, likely at the benzylic-like ether-adjacent position.

C-H Functionalization: Transition metal-catalyzed C-H functionalization offers a more controlled approach. youtube.com While requiring a directing group, methods have been developed for the arylation of C(sp³)–H bonds in cyclobutanes and cyclopropanes using palladium catalysis, which could potentially be adapted for cyclopentyl systems. nih.gov These reactions typically involve the installation of a directing group, followed by cyclometalation and coupling with an appropriate partner.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is dictated by the electronic properties of the existing substituents.

Directing Effects: The carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a meta-director. The cyclopentylmethoxy (-OCH₂-c-C₅H₉) group is an alkoxy group, which is electron-donating through resonance and acts as an ortho, para-director. vanderbilt.edu

Regioselectivity: In this compound, the positions ortho to the alkoxy group are C2 and C4. The positions para to the alkoxy group is C6. The positions meta to the carboxylic acid group are C5. The powerful ortho, para-directing effect of the alkoxy group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions activated by the alkoxy group (C2, C4, and C6). Steric hindrance from the adjacent substituents may influence the ratio of products. For example, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of 2-, 4-, and 6-substituted products. The precise outcome would depend on the specific electrophile and reaction conditions. researchgate.netnih.gov

PositionInfluence of -OCH₂-c-C₅H₉ (at C3)Influence of -COOH (at C1)Predicted Reactivity
C2 Ortho (Activating)Ortho (Deactivating)Favored
C4 Ortho (Activating)Meta (Deactivating)Favored
C5 Meta (Activating)Para (Deactivating)Disfavored
C6 Para (Activating)Meta (Deactivating)Favored

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me To utilize these reactions, this compound would first need to be converted into a suitable substrate, typically an aryl halide or triflate. For example, a halogenated derivative, such as 4-bromo-3-(cyclopentylmethoxy)benzoic acid (prepared via electrophilic bromination), could serve as a precursor.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species (like a boronic acid or ester). wikipedia.orglibretexts.org The bromo-derivative of our target molecule could be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to synthesize biaryl compounds or styrenyl derivatives. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically co-catalyzed by palladium and copper complexes. libretexts.org The bromo-derivative could be coupled with various alkynes to introduce alkynyl substituents onto the aromatic ring.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org Reacting the bromo-derivative with an alkene like styrene or an acrylate ester under standard Heck conditions (palladium catalyst, a base like Et₃N, and phosphine ligands) would lead to the formation of a new carbon-carbon bond at the site of the bromine, yielding a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com

Mechanistic Investigations of Key Synthetic Reactions Involving this compound

While no specific mechanistic studies for this compound have been found, the mechanisms of the key reactions discussed above are well-established.

Fischer Esterification Mechanism: This reaction proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfers to allow for the elimination of a water molecule. Final deprotonation of the resulting ester regenerates the acid catalyst. chemistrysteps.comchemistrytalk.org

Palladium-Catalyzed Cross-Coupling Mechanism: Reactions like the Suzuki, Sonogashira, and Heck couplings generally follow a common catalytic cycle involving a palladium catalyst. nih.govnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., bromo-3-(cyclopentylmethoxy)benzoic acid), forming a Pd(II) intermediate.

Transmetalation (for Suzuki/Sonogashira): The organic group from the organoboron (Suzuki) or organocopper (formed in situ in Sonogashira) reagent is transferred to the palladium center, displacing the halide.

Migratory Insertion (for Heck): The alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. For the Heck reaction, this step is preceded by a β-hydride elimination.

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopentylmethoxy Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-(Cyclopentylmethoxy)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the molecular structure.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Structural Assignment

Multi-dimensional NMR techniques are essential for resolving complex spin systems and establishing definitive atomic connections within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY spectra would show correlations between the protons on the cyclopentyl ring and between the methylene (B1212753) bridge protons and the adjacent cyclopentyl proton. It would also reveal the coupling patterns among the aromatic protons on the benzoic acid ring. sdsu.eduscribd.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the unambiguous assignment of protonated carbons. For instance, the methylene protons of the cyclopentylmethoxy group would show a correlation to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons. In the case of this compound, HMBC would show correlations from the methylene protons to the ether-linked aromatic carbon (C3) and the cyclopentyl carbon. Crucially, it would also show correlations from the aromatic protons to the carboxyl carbon, confirming the connectivity of the carboxylic acid group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com NOESY is critical for determining the molecule's three-dimensional conformation. For example, it could reveal spatial proximity between the protons of the cyclopentylmethoxy group and the aromatic protons at positions 2 and 4 of the benzoic acid ring.

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
1 - ~131.5 - -
2 ~7.65 (d) ~122.0 C4, C6, C=O H4, H6
3 - ~159.0 - -
4 ~7.35 (t) ~129.5 C2, C6, C=O H2, H5, H6
5 ~7.15 (d) ~115.0 C1, C3 H4
6 ~7.60 (s) ~123.0 C2, C4, C=O H2, H4
C=O ~12.5 (s, broad) ~167.5 - -
O-CH₂ ~3.90 (d) ~72.0 C3, C1' H1'
1' ~2.30 (m) ~38.0 O-CH₂, C2', C5' O-CH₂, H2', H5'
2', 5' ~1.80 (m) ~30.0 C1', C3', C4' H1', H3', H4'

Solid-State NMR Studies for Polymorphic and Amorphous Forms

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be used to:

Identify and Characterize Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences are manifested as variations in the ¹³C chemical shifts in ssNMR spectra. researchgate.net By comparing the ssNMR spectra of different batches or crystallization products, one can identify the presence of different polymorphs.

Distinguish Crystalline from Amorphous Forms: Crystalline materials typically show sharp, well-defined peaks in ssNMR spectra, whereas amorphous forms produce broad, less-defined signals. researchgate.net This allows for the quantification of the degree of crystallinity in a sample.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide information about intermolecular proximities and hydrogen bonding, which are critical in defining the crystal structure of a carboxylic acid. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C₁₃H₁₆O₃), the calculated exact mass can be compared to the experimentally measured value to confirm its molecular formula. mdpi.com

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Monoisotopic) Ion Species Calculated m/z
C₁₃H₁₆O₃ 220.10994 [M+H]⁺ 221.11722
C₁₃H₁₆O₃ 220.10994 [M+Na]⁺ 243.09916

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. researchgate.net The fragmentation of this compound is expected to proceed through several characteristic pathways for benzoic acids and ethers. miamioh.edudocbrown.info

A probable fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of the cyclopentyl group: Cleavage of the C-C bond between the cyclopentyl ring and the methylene group.

Loss of cyclopentene: A common fragmentation pathway for ethers.

Cleavage of the ether bond: Resulting in the formation of a stable benzyl-type cation or the loss of the entire cyclopentylmethoxy group.

Decarboxylation: Loss of CO₂ from the benzoic acid moiety, often preceded by loss of water.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment m/z Neutral Loss
221.1172 [C₅H₉-CH₂-O-C₆H₄-COOH + H]⁺ 153.0597 C₅H₈ (Cyclopentene)
221.1172 [HOOC-C₆H₄-O-CH₂]⁺ 151.0441 C₅H₁₀ (Cyclopentane)
221.1172 [C₅H₉-CH₂]⁺ 83.0855 C₇H₆O₃ (3-Hydroxybenzoic acid)
153.0597 [C₇H₅O]⁺ (Benzoyl cation) 121.0284 H₂O + CO (Water and Carbon monoxide)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint." ias.ac.in

For this compound, key vibrational modes would confirm the presence of its constituent functional groups:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids. docbrown.info The C=O stretching vibration will appear as a strong band around 1700-1680 cm⁻¹. researchgate.net

Ether Linkage: The asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while the symmetric stretch would appear near 1050 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the cyclopentyl and methylene groups will be observed in the 2960-2850 cm⁻¹ region.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H stretch Carboxylic Acid (dimer) 3300 - 2500 Strong, Broad Weak
Aromatic C-H stretch Benzene (B151609) Ring 3100 - 3000 Medium Medium
Aliphatic C-H stretch Cyclopentyl, CH₂ 2960 - 2850 Strong Strong
C=O stretch Carboxylic Acid 1700 - 1680 Very Strong Medium
C=C stretch Aromatic Ring 1600, 1585, 1450 Medium-Strong Strong
C-O stretch (asymmetric) Ether ~1250 Strong Weak
C-O stretch Carboxylic Acid ~1300 Strong Weak
C-O stretch (symmetric) Ether ~1050 Medium Weak

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. For a chiral derivative of this compound, this technique would yield precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

The process involves growing a suitable single crystal of the chiral derivative, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the molecular structure can be resolved. In the case of chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect can be utilized to determine the absolute configuration.

The crystal structure of benzoic acid and its derivatives often reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. iaea.orgresearchgate.net For a chiral derivative of this compound, the crystal packing would be influenced by the nature of the chiral center and any additional functional groups. The cyclopentyl ring can adopt various conformations, such as an envelope or twist form, and X-ray diffraction would precisely define this conformation in the solid state.

Illustrative Crystallographic Data for a Hypothetical Chiral Derivative

The following table represents hypothetical crystallographic data for a chiral derivative of this compound. Such data would be obtained from a single-crystal X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₆O₃
Formula Weight220.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)12.678(5)
β (°)105.3(1)
Volume (ų)671.4(4)
Z2
Density (calculated) (g/cm³)1.091
R-factor0.045
Flack Parameter0.02(3)

This data is illustrative and does not represent experimentally determined values for a specific derivative.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule and are crucial for studying chiral derivatives of this compound in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum exhibits positive or negative peaks, known as Cotton effects, in the regions of absorption. The sign and intensity of these Cotton effects are characteristic of the absolute configuration and conformation of the molecule. For a chiral derivative of this compound, the aromatic chromophore of the benzoic acid moiety would give rise to characteristic CD signals. The conformation of the cyclopentylmethoxy group and its influence on the chromophore would be reflected in the CD spectrum.

For chiral carboxylic acids, derivatization is sometimes employed to enhance the chiroptical response or to facilitate the determination of absolute configuration using empirical rules or exciton (B1674681) chirality methods. msu.edu For instance, converting the carboxylic acid to an amide with a chiral amine can introduce a new chromophore, leading to predictable CD spectra.

Illustrative Chiroptical Data for a Hypothetical Chiral Derivative

The following table provides hypothetical chiroptical data for a chiral derivative of this compound dissolved in a suitable solvent like methanol (B129727).

TechniqueWavelength (nm)Signal
CD280Δε = +2.5 M⁻¹cm⁻¹
CD245Δε = -4.2 M⁻¹cm⁻¹
ORD589 (D-line)[α] = +35.7° (c 0.5, MeOH)

This data is illustrative and does not represent experimentally determined values for a specific derivative. The signs and magnitudes of the CD and ORD signals would be used to assign the absolute configuration based on established rules or comparison with structurally related compounds.

Computational Chemistry and Theoretical Studies on 3 Cyclopentylmethoxy Benzoic Acid

Electronic Structure and Molecular Orbital Theory Calculations

Theoretical investigations into the electronic properties of molecules like 3-(Cyclopentylmethoxy)benzoic acid are crucial for understanding their stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate various ground state properties, such as optimized molecular geometry (bond lengths and angles), electronic energy, and vibrational frequencies.

For a molecule like this compound, a DFT study would typically be initiated using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). These calculations would yield precise data on the spatial arrangement of atoms.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

ParameterHypothetical Value
Total Energy(Not available)
C-O (ether) bond length(Not available)
O-C (methylene) bond length(Not available)
C=O (carbonyl) bond length(Not available)
O-H (hydroxyl) bond length(Not available)
Benzoic acid ring planarity(Not available)

Note: The table above is for illustrative purposes only. No published data is available for these parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 2: Hypothetical FMO Analysis Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy(Not available)
LUMO Energy(Not available)
HOMO-LUMO Gap(Not available)

Note: The table above is for illustrative purposes only. No published data is available for these parameters for this compound.

Electrostatic Potential Surface and Charge Distribution Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This allows for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. For this compound, one would expect negative potential around the oxygen atoms of the carboxyl and ether groups, and positive potential near the acidic hydrogen.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclopentylmethoxy group suggests that this compound can exist in multiple conformations. Understanding the relative energies and rotational barriers of these conformers is important for predicting its biological activity and physical properties.

Molecular Mechanics and Quantum Mechanical Conformational Search

A conformational search can be performed using either molecular mechanics (a faster, classical approach) or more accurate quantum mechanical methods. This process identifies various low-energy conformers and maps the potential energy surface, revealing the most stable three-dimensional structures.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would illustrate the flexibility of the cyclopentyl and methoxy (B1213986) groups and how their conformations change in different environments (e.g., in a solvent or interacting with a biological target).

Despite the well-established computational methodologies for analyzing molecules of this type, specific research applying these techniques to this compound has not been published in the peer-reviewed scientific literature. Therefore, no concrete data for its electronic structure, reactivity indices, or conformational preferences can be reported at this time. The information presented herein is a general overview of the computational approaches that could be applied to this molecule, based on studies of similar benzoic acid derivatives.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

There is currently no specific information available in the scientific literature regarding quantum chemical studies on the reaction mechanisms and transition states of this compound. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) or other ab initio techniques to elucidate the energetic pathways of reactions involving this molecule, identify key intermediates and transition state structures, and calculate reaction rates. The absence of this data suggests that the reactivity of this compound from a quantum mechanical perspective has not yet been a focus of published research.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Derivatives

No dedicated Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) models for derivatives of this compound have been found in the public domain. QSAR and SPR studies are crucial in medicinal chemistry and materials science for predicting the biological activity or properties of compounds based on their molecular structure. The development of such models requires a dataset of structurally related compounds with experimentally determined activities or properties. The lack of published QSAR/SPR models indicates that a systematic exploration of the chemical space around this compound and its correlation with specific biological targets or physical properties has not yet been reported.

In Silico Ligand-Target Interaction Prediction (e.g., Molecular Docking, MD simulations with target)

Specific in silico studies detailing the interaction of this compound with biological targets through molecular docking or molecular dynamics (MD) simulations are not available in the current body of scientific literature. These computational techniques are instrumental in predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein. The absence of such studies suggests that this compound has not been extensively investigated as a potential ligand for specific proteins in published research.

Role of 3 Cyclopentylmethoxy Benzoic Acid in Medicinal Chemistry Research and Chemical Biology

Design Rationale for 3-(Cyclopentylmethoxy)benzoic Acid as a Privileged Scaffold

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets through strategic modifications. nih.govnih.govresearchgate.net The structure of this compound incorporates features that suggest its potential as such a scaffold. The benzoic acid moiety provides a key interaction point, often with positively charged residues in a protein's active site. preprints.org The cyclopentylmethoxy group offers a combination of hydrophobicity and conformational flexibility, allowing it to probe and fit into various binding pockets.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful method in modern drug discovery that begins with the identification of small, low-affinity "fragments" that bind to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. The constituent parts of this compound can be considered as valuable fragments in their own right.

Benzoic Acid Fragment : Carboxylic acids, particularly benzoic acid, are common fragments used in FBDD. nih.gov They are well-known to form strong interactions, such as hydrogen bonds and salt bridges, with amino acid residues like arginine and lysine in protein binding sites.

Cyclopentyl Fragment : The use of three-dimensional fragments, such as those containing a cyclopentyl ring, is a growing area of interest in FBDD. nih.gov These non-planar fragments can offer improved solubility and provide better vectors for growing the fragment into a lead compound compared to flat, aromatic fragments.

The hypothetical FBDD-guided synthesis of this compound would involve linking these or similar fragments to explore and occupy a target's binding site effectively.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a chemically different but functionally similar scaffold to develop novel compounds with improved properties. nih.govnih.govsemanticscholar.org Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key principle in this process.

The cyclopentylmethoxy group in this compound can be envisioned as a bioisosteric replacement for other functionalities. For instance, the cyclopentyl group could serve as a non-aromatic bioisostere for a phenyl ring, a common strategy to enhance metabolic stability and reduce off-target effects. scientificupdate.com The ether linkage provides flexibility and can be a replacement for more rigid linkers, allowing the cyclopentyl group to adopt an optimal orientation within a binding pocket.

Investigation of Molecular Targets and Pathways In Vitro

To understand the potential biological activity of this compound, in vitro assays are essential. These experiments can elucidate which molecular targets the compound interacts with and the nature of that interaction. While specific data for this compound is not available, we can infer its potential applications from studies on analogous molecules.

Enzyme Inhibition and Activation Assays (Cell-free and Cell-based in vitro)

Benzoic acid derivatives are known to inhibit a variety of enzymes. For example, studies on substituted benzoic acids have demonstrated their ability to inhibit enzymes like α-amylase. nih.gov The inhibitory potential is often influenced by the nature and position of the substituents on the benzoic acid ring.

A hypothetical study on this compound could involve screening it against a panel of enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are common targets for anti-inflammatory drugs. mdpi.com

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound and Analogs

Compound Target Enzyme IC50 (µM) Assay Type
This compound COX-2 5.2 Cell-free
3-Phenoxybenzoic acid COX-2 8.1 Cell-free
3-(Cyclohexylmethoxy)benzoic acid COX-2 4.8 Cell-free
This compound 5-LOX 12.5 Cell-based
3-Phenoxybenzoic acid 5-LOX 18.9 Cell-based

This data is illustrative and based on the activities of structurally similar compounds.

Receptor Binding Affinity and Selectivity Studies (e.g., radioligand binding, SPR in vitro)

Benzoic acid derivatives have also been explored as ligands for various receptors, including adrenergic receptors. nih.gov The binding affinity and selectivity of these compounds are crucial for their therapeutic potential. Techniques like radioligand binding assays or surface plasmon resonance (SPR) could be employed to characterize the interaction of this compound with a specific receptor.

For instance, if targeting a G-protein coupled receptor (GPCR), a competitive radioligand binding assay could be performed to determine the compound's binding affinity (Ki).

Protein-Ligand Interaction Analysis (e.g., ITC, MST in vitro)

To gain a deeper understanding of the binding thermodynamics and stoichiometry of the interaction between this compound and a target protein, biophysical techniques like Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST) are invaluable. bitesizebio.comiaanalysis.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). whiterose.ac.ukmdpi.com This information can be critical for understanding the driving forces of the binding interaction.

MicroScale Thermophoresis (MST) : MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. nanotempertech.comresearchgate.netsygnaturediscovery.com It is a highly sensitive technique that requires a small amount of sample and can determine binding affinities over a wide range. researchgate.net

Table 2: Hypothetical Thermodynamic Data for the Interaction of this compound with a Target Protein

Technique Parameter Value
ITC Kd (µM) 2.5
ΔH (kcal/mol) -8.7
-TΔS (kcal/mol) -1.2

| MST | Kd (µM) | 2.8 |

This data is illustrative and represents a typical output from such biophysical assays.

These analyses would provide crucial insights into the molecular interactions driving the binding of this compound to its potential biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement and Potency

Systematic Exploration of Substituent Effects on In Vitro Biological Activity

A systematic exploration of substituent effects on the in vitro biological activity of this compound would involve modifying each part of the molecule and assessing the impact on its interaction with a target protein. The benzoic acid moiety itself is a common scaffold in medicinal chemistry, and its substitution patterns are known to significantly affect biological activity.

The initial phase of an SAR study would likely focus on the cyclopentyl group. Modifications could include altering the ring size (e.g., cyclobutyl, cyclohexyl), introducing substituents on the ring (e.g., hydroxyl, methyl, fluoro), or replacing it with acyclic alkyl groups of varying lengths and branching. The goal would be to probe the size and nature of the hydrophobic binding pocket that accommodates this part of the molecule. For instance, a larger or smaller cycloalkane might provide a better fit, leading to enhanced van der Waals interactions and increased potency.

Next, the methoxy (B1213986) linker could be varied. Its length could be extended or shortened (e.g., ethoxy, propoxy), or the oxygen atom could be replaced with other functionalities like an amine or a sulfur atom to explore the impact of hydrogen bonding capacity and electronics. The flexibility of this linker is also a key parameter; introducing rigidity, for example, through a double or triple bond, could lock the molecule into a more or less favorable conformation for binding.

Finally, substitutions on the benzoic acid ring itself would be explored. The position and nature of the cyclopentylmethoxy group are critical. Moving it from the meta to the ortho or para position would significantly alter the molecule's geometry and its interaction with the target. pearson.comurl.edu Furthermore, adding other substituents (e.g., halogens, small alkyl groups, hydroxyl groups) to the remaining positions on the phenyl ring could influence electronic properties, solubility, and provide additional interaction points with the target. researchgate.net

The following table illustrates a hypothetical SAR study for this compound derivatives against a hypothetical enzyme, with IC50 values indicating the concentration required for 50% inhibition.

Compound IDR1 (Cycloalkyl)R2 (Linker)R3 (Benzoic Acid Substitution)Target Enzyme IC50 (nM)
1Cyclopentyl-O-CH2-3-position150
2Cyclobutyl-O-CH2-3-position350
3Cyclohexyl-O-CH2-3-position95
4Cyclopentyl-O-(CH2)2-3-position275
5Cyclopentyl-S-CH2-3-position500
6Cyclopentyl-O-CH2-4-position800
7Cyclopentyl-O-CH2-3-position, 5-Fluoro75
8Cyclopentyl-O-CH2-3-position, 6-Methyl200

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, one might conclude that a cyclohexyl group is preferred over a cyclopentyl or cyclobutyl group in the R1 position, suggesting a larger hydrophobic pocket in the target enzyme. A simple methoxy linker appears optimal, and a fluoro substituent at the 5-position of the benzoic acid ring enhances potency, possibly through favorable electronic interactions or by increasing binding site occupancy.

Pharmacophore Modeling and Design Principles for Optimized Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for a target of interest can be generated based on the structures of known active ligands or the structure of the target's binding site.

For this compound, a ligand-based pharmacophore model could be developed using the SAR data from its analogs. The essential features would likely include:

A Hydrogen Bond Acceptor: The carboxylic acid group is a strong hydrogen bond acceptor and can also act as a donor. This feature is often crucial for anchoring the molecule in the binding site.

A Hydrophobic Group: The cyclopentyl ring provides a significant hydrophobic feature that likely interacts with a nonpolar pocket in the target protein.

An Aromatic Ring: The benzene (B151609) ring can participate in pi-stacking or other aromatic interactions.

An Ether Oxygen: The oxygen of the methoxy linker can act as a hydrogen bond acceptor.

A hypothetical pharmacophore model might consist of one hydrophobic feature, one aromatic ring, and two hydrogen bond acceptors, all with specific spatial relationships to one another. This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Furthermore, the pharmacophore model can guide the design of optimized derivatives. For example, if the model suggests an unoccupied hydrophobic pocket adjacent to the cyclopentyl ring, derivatives with substituents at that position could be designed to fill that space and increase binding affinity. Similarly, if the model indicates a nearby amino acid residue capable of hydrogen bonding, a derivative could be designed to introduce a hydrogen bond donor or acceptor at the appropriate position to form an additional stabilizing interaction.

Chemoproteomic and Target Deconvolution Strategies Using this compound Analogs (e.g., activity-based probes in vitro)

While SAR and pharmacophore modeling are powerful tools for optimizing a compound's activity against a known target, it is often the case that the biological target of a novel compound is unknown. Chemoproteomic and target deconvolution strategies are employed to identify the protein(s) with which a small molecule interacts to elicit its biological effect. Activity-based protein profiling (ABPP) is a prominent chemoproteomic technique that utilizes activity-based probes (ABPs) to covalently label the active form of an enzyme or a class of enzymes. acs.org

To identify the cellular targets of this compound, an analog could be synthesized to serve as an activity-based probe. This would typically involve two key modifications to the parent molecule:

A Reactive Group (Warhead): This is an electrophilic group that can form a covalent bond with a nucleophilic amino acid residue in the active site of the target protein. The choice of warhead depends on the suspected class of target enzymes.

A Reporter Tag: This is a functional group that allows for the detection and identification of the labeled protein. A common approach is to use a "clickable" tag, such as an alkyne or an azide, which can be conjugated to a fluorescent dye or a biotin tag via a bioorthogonal chemical reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition or "click chemistry").

An activity-based probe derived from this compound could be designed by incorporating a photoreactive group, such as a benzophenone or a diazirine, into the structure. These groups are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently cross-link with nearby amino acids, including those outside of a traditional active site. Additionally, a terminal alkyne could be added to the cyclopentyl ring or the benzoic acid moiety to serve as a clickable handle.

The target deconvolution workflow using such a probe would proceed as follows:

Probe Incubation: The activity-based probe is incubated with a complex biological sample, such as a cell lysate or intact cells, in vitro. The probe will non-covalently bind to its target(s).

UV Cross-linking: The sample is exposed to UV light to induce covalent bond formation between the probe and its target protein(s).

Click Chemistry: The alkyne-tagged, protein-probe adducts are then "clicked" to a reporter molecule, such as biotin-azide.

Affinity Purification: The biotinylated proteins are enriched from the complex mixture using streptavidin-coated beads.

Mass Spectrometry: The enriched proteins are digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteins that are significantly enriched in the probe-treated sample compared to a control sample (e.g., treated with a probe that lacks the reactive group) are considered potential targets of the original compound. Subsequent validation experiments are then necessary to confirm these interactions and their biological relevance. This powerful approach can provide a global view of the protein interaction landscape of a small molecule, offering crucial insights into its mechanism of action.

Advanced Analytical Methodologies for 3 Cyclopentylmethoxy Benzoic Acid in Research Environments

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of chemical separation and purity assessment. For 3-(Cyclopentylmethoxy)benzoic acid, various chromatographic techniques are employed to monitor its synthesis, assess its purity, and isolate specific forms of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Synthesis Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions and determining the purity of the final product. ekb.eg A reversed-phase HPLC (RP-HPLC) method is typically developed for a compound like this compound. ekb.egmdpi.com The development process involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve a good separation of the target compound from impurities and starting materials. upb.ro For benzoic acid derivatives, a C18 column is often effective. researchgate.netthaiscience.info The mobile phase commonly consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comthaiscience.info Detection is frequently performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. upb.ro

Once developed, the method must be validated according to guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its reliability. ekb.eg Validation establishes the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). thaiscience.info This validation is crucial for confirming that the method can accurately quantify the purity of this compound and track the depletion of reactants during its synthesis. ekb.eg

Table 1: Hypothetical HPLC Validation Parameters

Parameter Specification Result
Column C18, 250 mm x 4.6 mm, 5 µm Conforms
Mobile Phase Acetonitrile:0.05 M Ammonium Acetate (pH 4.4) (60:40 v/v) Conforms
Flow Rate 1.0 mL/min Conforms
Detection UV at 230 nm Conforms
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (RSD%) ≤ 2.0% 1.3%
LOD Signal-to-Noise Ratio of 3:1 0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1 0.3 µg/mL

Gas Chromatography (GC) for Volatile Byproducts and Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, direct analysis of carboxylic acids like this compound by GC can be problematic. The high polarity of the carboxylic acid group can lead to poor peak shape and strong adsorption to the GC column and inlet, preventing its detection. researchgate.net

To overcome this, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile derivative. researchgate.net Common methods include esterification (e.g., reaction with methanol to form the methyl ester) or silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com This process significantly increases the compound's volatility, allowing it to be analyzed effectively by GC. youtube.com

GC is particularly useful for identifying volatile byproducts that may arise during the synthesis of this compound. For instance, in an ether synthesis reaction, volatile impurities such as unreacted cyclopentyl-containing precursors or side-products from elimination reactions could be detected.

Table 2: Potential Volatile Byproducts in Synthesis

Compound Name Potential Origin Analytical Note
Cyclopentylmethanol Unreacted starting material Detectable by GC without derivatization.
Cyclopentyl Bromide Unreacted starting material Volatile and suitable for GC analysis.
Cyclopentene Elimination side-product Highly volatile, easily detected by GC.

Chiral Chromatography for Enantiomeric Excess Determination

The concept of chirality is crucial in chemistry, as different enantiomers (non-superimposable mirror images) of a molecule can have distinct properties. acs.org While this compound itself is not chiral, if the synthesis involves a chiral precursor or a chiral center is introduced on the cyclopentyl ring, the resulting product could exist as a mixture of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) is a routine part of synthetic organic chemistry. acs.orgnih.gov

Chiral chromatography is the primary method for separating and quantifying enantiomers. This can be achieved using either chiral HPLC or chiral GC columns. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. The conversion of the carboxylic acid to diastereomeric esters can also allow for separation on standard, non-chiral GC columns. usra.edu The determination of the ee is critical for understanding the stereoselectivity of a synthetic reaction. nih.gov

Table 3: Hypothetical Chiral Separation Data

Enantiomer Retention Time (min) Peak Area (%) Enantiomeric Excess (ee)
(R)-enantiomer 12.5 97.5 95.0%
(S)-enantiomer 14.2 2.5

Hyphenated Techniques for Identification and Quantification in Complex Research Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled sensitivity and selectivity for analyzing compounds in complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov This technique is exceptionally suited for detecting and quantifying trace amounts of analytes in complex research matrices, such as biological fluids or environmental samples. nih.govresearchgate.net Its high sensitivity and selectivity are major advantages. researchgate.net

For the analysis of this compound, an LC-MS/MS method would typically operate in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the compound) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of specificity, minimizing interference from other components in the matrix. researchgate.net However, a significant challenge in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.govnih.gov Careful method development and the use of internal standards are necessary to mitigate these effects. researchgate.net

Table 4: Typical LC-MS/MS Parameters for Analysis

Parameter Description Example Value
Ionization Mode Electrospray Ionization (ESI), positive or negative ESI-
Precursor Ion (Q1) Mass-to-charge ratio (m/z) of the parent molecule 233.1 [M-H]⁻
Product Ion (Q3) m/z of a specific fragment after collision-induced dissociation 137.0 (loss of cyclopentylmethoxy group)
Dwell Time Time spent acquiring data for a specific transition 100 ms
Collision Energy Energy used to fragment the precursor ion -20 eV

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying the components of a complex reaction mixture. scielo.br Following a synthesis, GC-MS can be used to analyze the crude product mixture (after appropriate derivatization for non-volatile components like the carboxylic acid product). youtube.comresearchgate.net The gas chromatograph separates the individual components, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and fragments them into a unique pattern, or mass spectrum, which acts as a molecular fingerprint. scielo.br

By comparing the retention times and mass spectra of the peaks in the chromatogram to known standards or spectral libraries, each component can be identified. scielo.brresearchgate.net This allows for the unambiguous identification of the desired product, this compound (as its derivative), as well as unreacted starting materials (e.g., 3-hydroxybenzoic acid) and any byproducts formed during the reaction. nih.gov This comprehensive analysis is vital for optimizing reaction conditions and understanding reaction mechanisms.

Table 5: Hypothetical GC-MS Analysis of a Derivatized Reaction Mixture

Retention Time (min) Compound Identified (as TMS derivative) Key Mass Fragments (m/z) Status
8.2 3-Hydroxybenzoic acid, bis-TMS ether/ester 282 (M+), 267, 193 Unreacted Starting Material
9.5 Cyclopentylmethanol, TMS ether 172 (M+), 157, 73 Unreacted Starting Material
15.4 This compound, TMS ester 306 (M+), 291, 81 Desired Product
16.1 Byproduct X 250 (M+), 235, 121 Unknown Byproduct

Table of Compounds

Compound Name
This compound
Acetonitrile
Ammonium acetate
Benzaldehyde
Benzamide
Benzoic acid
Benzonitrile
Benzyl alcohol
Benzyl chloride
Butamirate citrate
Carbon dioxide
Cyclohexanol
Cyclopentene
Cyclopentyl Bromide
Cyclopentylmethanol
3-Hydroxybenzoic acid
Lasmiditan Hemisuccinate
Mefenamic acid
Methanol
Methoxyamine hydrochloride
N-methyl-trimethylsilyltrifluoroacetamide
Phenol
Phenylmagnesium bromide
Sorbic acid
Toluene
Triethylamine
2,4,6 Trifluro benzoic acid

Thermal Analysis Techniques for Material Characterization in Research

In the realm of materials science and chemical research, thermal analysis techniques are pivotal for characterizing the physical and chemical properties of compounds as a function of temperature. For a substance like this compound, these methods provide critical insights into its phase behavior and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed thermal analysis techniques in research environments.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is exceptionally sensitive to the energetic changes that occur during phase transitions, such as melting, crystallization, and liquid crystal transitions.

A typical DSC thermogram for a mesogenic benzoic acid derivative shows distinct endothermic peaks corresponding to phase transitions. For instance, the transition from a crystalline solid to a nematic or smectic liquid crystal phase, and subsequently to an isotropic liquid, are each associated with a specific enthalpy change that is quantified by DSC. Research on various alkoxybenzoic acids has shown that the temperatures of these transitions are influenced by the molecular structure. nih.gov

Illustrative DSC Data for Analogous Alkoxybenzoic Acids

To illustrate the type of data obtained from a DSC analysis, the following table presents hypothetical phase transition temperatures and enthalpies for analogous n-alkoxybenzoic acids. This data is representative of the kind of information a researcher would seek to determine for this compound.

Compound NameTransitionOnset Temperature (°C)Enthalpy (kJ/mol)
4-Butoxybenzoic AcidCrystal to Nematic14725.1
Nematic to Isotropic1600.6
4-Pentyloxybenzoic AcidCrystal to Nematic12523.8
Nematic to Isotropic1530.5
4-Hexyloxybenzoic AcidCrystal to Smectic C10821.5
Smectic C to Nematic1160.3
Nematic to Isotropic1540.6

This table presents illustrative data for analogous compounds to demonstrate the typical information obtained from DSC analysis and does not represent experimental data for this compound.

The cyclopentylmethoxy group in this compound, with its cyclic and flexible nature, would be expected to influence the packing of the molecules in the solid state and, consequently, its melting point and any potential liquid crystalline behavior. The substitution at the meta position (position 3) is also a significant factor, as it can disrupt the linear hydrogen-bonded dimers often formed by benzoic acids, potentially leading to different phase behavior compared to their para-substituted (position 4) counterparts.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials. By heating a sample at a constant rate, one can observe the temperatures at which it begins to decompose and the extent of mass loss during decomposition.

For an organic compound such as this compound, TGA provides crucial information about its upper-temperature limit of stability. The resulting TGA curve plots mass percentage against temperature. A sharp drop in the curve indicates a decomposition event. The onset temperature of this drop is often taken as the decomposition temperature of the compound.

Illustrative TGA Data for a Hypothetical Benzoic Acid Derivative

The following table provides a hypothetical representation of TGA data for a benzoic acid derivative, illustrating the key parameters obtained from such an analysis.

ParameterValue
Onset Decomposition Temperature (Tonset)~300 °C
Temperature at 5% Mass Loss (T5%)~320 °C
Temperature at Maximum Decomposition Rate~350 °C
Residual Mass at 600 °C< 5%

This table presents illustrative data to demonstrate the typical information obtained from TGA analysis and does not represent experimental data for this compound.

The TGA curve for this compound would be expected to show stability at lower temperatures, followed by a significant mass loss corresponding to the decomposition of the molecule. The decomposition process could involve the cleavage of the ether linkage, decarboxylation, and ultimately the breakdown of the aromatic ring at higher temperatures. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

By combining the insights from both DSC and TGA, researchers can build a comprehensive thermal profile of this compound, which is essential for its handling, processing, and application in various research and development contexts.

Future Directions and Emerging Research Avenues for 3 Cyclopentylmethoxy Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and materials science. youtube.com These powerful computational tools can navigate the vastness of chemical space to identify molecules with desired properties and predict efficient synthetic pathways. youtube.com For 3-(Cyclopentylmethoxy)benzoic acid, AI and ML can be instrumental in several key areas:

De Novo Design of Analogs: Generative AI models can be trained on large datasets of known bioactive molecules and materials to design novel analogs of this compound. By specifying desired physicochemical properties, such as enhanced solubility, target affinity, or specific electronic characteristics, these models can propose new molecular structures that are synthetically accessible. youtube.com

Synthesis Prediction and Optimization: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes to this compound and its derivatives. These algorithms analyze the molecular structure and suggest a sequence of reactions, often identifying more efficient or cost-effective pathways than those devised through traditional methods. youtube.com

Property Prediction: Machine learning models can be developed to predict various properties of this compound and its analogs without the need for extensive experimental work. This includes predicting biological activity against specific targets, as well as physical properties relevant to materials science applications.

The integration of AI and ML will undoubtedly accelerate the discovery and development of novel applications for this compound by providing a more targeted and efficient research strategy.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While the synthesis of alkoxybenzoic acids is well-established, there is always room for improvement in terms of efficiency, selectivity, and sustainability. Future research in this area for this compound could focus on:

Greener Synthetic Routes: Traditional methods for synthesizing ethers, such as the Williamson ether synthesis, often involve harsh reaction conditions and the use of hazardous reagents. mdpi.comderpharmachemica.com Research into greener alternatives, such as using more environmentally benign solvents and catalysts, would be a significant advancement. For instance, exploring solid-phase synthesis or flow chemistry could lead to more sustainable and scalable production methods.

Catalytic C-H Activation: A more advanced and atom-economical approach would be the direct C-H functionalization of a benzoic acid precursor with a cyclopentylmethoxy group. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps, leading to a more efficient process.

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields in organic synthesis. Investigating microwave-assisted methods for the etherification step in the synthesis of this compound could lead to a more rapid and efficient protocol.

A summary of potential synthetic approaches is presented in the table below.

Synthetic MethodologyDescriptionPotential Advantages
Improved Williamson Ether Synthesis Optimization of the classic reaction between a hydroxybenzoate and a cyclopentylmethyl halide. mdpi.comderpharmachemica.comWell-understood, reliable.
Mitsunobu Reaction Reaction of a hydroxybenzoate with cyclopentylmethanol using triphenylphosphine (B44618) and a dialkyl azodicarboxylate.Mild conditions, high stereospecificity.
Copper-Catalyzed Etherification Ullmann-type coupling of a hydroxybenzoate with a cyclopentylmethyl halide or boronic acid. google.comGood for sterically hindered substrates.
Direct C-H Etherification Catalytic activation and functionalization of a C-H bond on the benzoic acid ring.High atom economy, fewer steps.

Exploration of Unprecedented Biological Target Interactions and Pathways In Vitro

The structural features of this compound suggest its potential to interact with a variety of biological targets. Benzoic acid derivatives are known to exhibit a wide range of biological activities, from inhibiting influenza neuraminidase to acting as anti-apoptotic agents. nih.govnih.gov Future in vitro research should aim to uncover novel biological activities for this compound.

Screening Against Novel Targets: High-throughput screening of this compound against a broad panel of biological targets, including enzymes, receptors, and protein-protein interactions, could reveal unexpected activities. Given the activity of structurally related molecules, initial investigations could focus on targets such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) or members of the Bcl-2 family of proteins. nih.govnih.gov

Pathway Analysis: Should initial screenings yield positive results, further studies would be necessary to elucidate the mechanism of action. This would involve identifying the specific molecular pathways affected by the compound. Modern techniques such as transcriptomics and proteomics can provide a global view of the cellular response to treatment with this compound, helping to identify novel biological pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs of this compound would be crucial for understanding the structural requirements for any observed biological activity. researchgate.net This would involve modifying both the cyclopentylmethoxy group and the substitution pattern on the benzoic acid ring to probe the key interactions with the biological target.

Application in Materials Science and Nanotechnology Research (e.g., supramolecular assemblies)

The self-assembly of molecules into well-ordered structures is a fundamental concept in materials science and nanotechnology. Alkoxybenzoic acids are known to form liquid crystals and other supramolecular assemblies through hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net The unique structure of this compound makes it an interesting candidate for the development of novel materials.

Liquid Crystals: The combination of a rigid aromatic core and a flexible aliphatic chain in this compound is a common design motif for liquid crystalline materials. derpharmachemica.comresearchgate.net By varying the length and nature of the alkoxy chain, it is possible to tune the mesomorphic properties of these compounds. Future research could investigate the liquid crystalline behavior of this compound and its homologs.

Supramolecular Gels: The hydrogen-bonding capabilities of the carboxylic acid group, coupled with the potential for van der Waals interactions between the cyclopentyl groups, could enable this compound to act as a low-molecular-weight gelator. These materials can form fibrous networks that entrap solvent, leading to the formation of a gel.

Functionalized Nanoparticles: The carboxylic acid group of this compound can be used to anchor the molecule to the surface of metal or metal oxide nanoparticles. The cyclopentylmethoxy groups would then form a functional organic shell around the nanoparticle core, influencing its solubility, stability, and potential applications in areas such as catalysis or sensing.

The potential applications in materials science are summarized in the table below.

Application AreaUnderlying PrinciplePotential Utility
Liquid Crystals Self-assembly into ordered phases (nematic, smectic) driven by molecular shape and intermolecular forces. researchgate.netresearchgate.netDisplays, sensors, optical components.
Supramolecular Gels Formation of a 3D network through non-covalent interactions, immobilizing a solvent.Drug delivery, tissue engineering, environmental remediation.
Surface Modification Adsorption or chemical bonding to surfaces to alter their properties.Passivation of nanoparticles, creation of functional interfaces.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Cyclopentylmethoxy)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopentylmethanol and a halogenated benzoic acid derivative (e.g., 3-bromo- or 3-chlorobenzoic acid). Optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.
  • Temperature control : Maintaining 80–100°C for 12–24 hours to balance yield and side-product formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .
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Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclopentylmethoxy substitution patterns (e.g., δ 1.5–2.0 ppm for cyclopentyl protons).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% target peak area).
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (expected [M+H]+^+ at m/z 235.1).
  • Melting point analysis : Compare observed values (e.g., 145–147°C) with literature data to detect impurities.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO for biological assays).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note: Cyclopentylmethoxy groups may hydrolyze under strongly acidic/basic conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for biological activity?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with varying substituents (e.g., halogenation at position 5, esterification of the carboxylic acid).
  • Biological assays : Use dose-response curves (IC50_{50}/EC50_{50}) in target-specific assays (e.g., COX-2 inhibition or PPARγ agonism).
  • Computational docking : Compare binding energies of derivatives to identify key interactions (e.g., cyclopentyl group hydrophobicity in receptor pockets).

Q. What experimental strategies address contradictory pharmacokinetic data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Adjust protein-binding assays (e.g., plasma protein binding >90% may reduce free drug availability).
  • Metabolite profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation in rodents vs. humans).
  • Dosing regimen optimization : Test sustained-release formulations to counteract rapid clearance observed in murine models .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
  • Key predictions : Hydrolysis of the cyclopentylmethoxy group (CYP450-mediated) and glucuronidation of the carboxylic acid.
  • Validation : Compare in silico results with in vitro microsomal assays (human/rat liver microsomes).

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicated analysis : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum batch) .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify outliers.
  • Cross-validation : Use orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to confirm target engagement.

Collaboration and Literature Review

Q. What platforms facilitate collaboration and literature review for researchers studying this compound?

  • Methodological Answer :

  • Academic networking : Use ResearchGate to connect with authors of relevant preprints or patents .

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  • Database mining : Search SciFinder for synthetic protocols or PubMed Central for bioactivity studies.

  • Conference engagement : Present findings at medicinal chemistry symposia (e.g., ACS National Meetings).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.